Erastin

描述

Historical Context of Erastin Discovery and its Role in Cell Death Research

This compound was first described in 2003 during large-scale screening experiments aimed at identifying compounds capable of selectively killing cancer cells wikipedia.orgnih.gov. The compound was found to be selectively lethal to engineered cancer cells overexpressing Small T oncoprotein (ST) and oncogenic RAS wikipedia.orgnih.gov. This initial discovery highlighted this compound's potential as an antitumor agent with RAS-selective lethality nih.govtranscriptionfactor.org.

Unlike the apoptotic cell death induced by other agents like camptothecin, this compound-induced cell death exhibited distinct characteristics nih.gov. This observation suggested the existence of a different form of regulated cell death nih.gov. The unique properties of this compound's cytotoxic effects laid the groundwork for further investigation into the underlying mechanisms of this novel cell death pathway.

Conceptualization of Ferroptosis as a Regulated Cell Death Pathway

Ferroptosis was initially conceptualized and defined in 2012 by Dr. Brent R. Stockwell and colleagues nih.govimrpress.commdpi.comajol.info. It is characterized as an iron-dependent form of non-apoptotic cell death wikipedia.orgmdpi.comajol.info. This regulated cell death pathway is biochemically and morphologically distinct from other forms, including apoptosis, necroptosis, and autophagy mdpi.comajol.infonih.gov.

A key feature of ferroptosis is the excessive accumulation of lipid peroxides, driven by iron overload and reactive oxygen species (ROS) nih.govmdpi.com. Unlike apoptosis, ferroptosis lacks typical morphological features such as cell swelling, plasma membrane disruption, chromatin condensation, and nuclear fragmentation imrpress.com. Instead, it is characterized by membrane oxidative damage and increased lipid peroxidation cancerbiomed.org. The peroxidation of polyunsaturated fatty acids (PUFAs) is considered essential for triggering ferroptosis cancerbiomed.org.

Ferroptosis is now recognized as playing a role in various physiological and pathophysiological processes, including neurodegenerative diseases, antiviral immune responses, and acute kidney injury nih.gov. Its distinct nature and involvement in disease have made it a significant area of research.

This compound as a Foundational Ferroptosis Inducer in Scientific Investigation

This compound is widely recognized as a foundational and one of the most commonly used ferroptosis inducers in scientific research oup.commdpi.com. Its ability to reliably trigger this specific cell death pathway has made it an indispensable tool for studying the mechanisms and implications of ferroptosis.

This compound induces ferroptosis primarily by targeting and inhibiting the cystine-glutamate antiporter, system Xc⁻ wikipedia.orgnih.govajol.infonih.govoup.commdpi.comresearchgate.netoup.com. This transporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for importing extracellular cystine into the cell while exporting glutamate (B1630785) oup.comoup.com. Cystine is crucial for the synthesis of glutathione (B108866) (GSH), a key antioxidant wikipedia.orgoup.comoup.com. By blocking cystine uptake, this compound leads to the depletion of intracellular GSH, impairing the activity of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides wikipedia.orgoup.commdpi.comoup.commdpi.com. The resulting accumulation of lipid peroxides, in an iron-dependent manner, triggers ferroptosis wikipedia.orgnih.govmdpi.comoup.comoup.com.

Research findings have detailed this compound's mechanism of action, showing that it can inhibit system Xc⁻ with high efficiency at low micromolar concentrations researchgate.net. Studies have indicated that even short exposure to low concentrations of this compound can cause a strong and persistent inhibition of system Xc⁻, leading to glutathione depletion researchgate.net. This inhibitory effect appears to involve irreversible binding to and inactivation of the xCT subunit (SLC7A11) researchgate.net.

Beyond inhibiting system Xc⁻, this compound has also been shown to interact with voltage-dependent anion channels (VDAC) on mitochondria, potentially contributing to ferroptosis induction by affecting mitochondrial function and relieving tubulin's inhibition on VDAC2 and VDAC3 wikipedia.orgnih.gov. Furthermore, research suggests that this compound can activate p53, a tumor suppressor protein, which in turn can repress the expression of SLC7A11, thereby enhancing sensitivity to ferroptosis nih.govnih.govdovepress.com.

Detailed research findings on this compound's effects include observations of decreased GPX4 activity in various cancer cells treated with this compound nih.gov. The cell death induced by this compound's inhibition of system Xc⁻ or GPX4 inactivation involves the iron-dependent accumulation of lipid ROS and the consumption of polyunsaturated fatty acids nih.gov. This process can be prevented by treatment with small molecular antioxidants, underscoring the critical role of lipid ROS-mediated cell damage in this compound-induced ferroptosis nih.gov.

Studies utilizing this compound have also provided insights into the metabolic consequences of ferroptosis, including changes in energy metabolism pathways like the TCA cycle and glutaminolysis, as well as alterations in lipid metabolism, such as decreased levels of L-carnitines frontiersin.org.

The foundational role of this compound in ferroptosis research is further highlighted by studies investigating its potential therapeutic applications, particularly in cancer therapy, where inducing ferroptosis is explored as a strategy to overcome drug resistance nih.govmdpi.comfrontiersin.org.

Table: Key Molecular Targets and Effects of this compound in Ferroptosis Induction

| Target Molecule/Pathway | Effect of this compound | Consequence | References |

| System Xc⁻ (SLC7A11/SLC3A2) | Inhibition of cystine uptake | Depletion of intracellular cystine and subsequently GSH | wikipedia.orgnih.govajol.infonih.govoup.commdpi.comresearchgate.netoup.com |

| Glutathione (GSH) | Depletion | Impaired antioxidant defense system | wikipedia.orgoup.commdpi.comoup.commdpi.com |

| Glutathione Peroxidase 4 (GPX4) | Inactivation (due to GSH depletion) | Failure to detoxify lipid peroxides | wikipedia.orgoup.commdpi.comoup.commdpi.com |

| Voltage-Dependent Anion Channels (VDAC) | Binding and activation, reversing tubulin inhibition on VDAC2/3 | Potential impact on mitochondrial function and ferroptosis induction | wikipedia.orgnih.gov |

| p53 | Activation | Repression of SLC7A11 expression, enhancing ferroptosis sensitivity | nih.govnih.govdovepress.com |

| Lipid Peroxidation | Accumulation of lipid hydroperoxides and reactive oxygen species (ROS) | Oxidative damage to cell membranes | wikipedia.orgnih.govmdpi.comoup.comoup.com |

| Iron Metabolism | Iron-dependent accumulation of lipid peroxides | Central to the execution of ferroptosis | mdpi.comajol.infonih.gov |

Table: Selected Research Findings on this compound's Mechanism

| Research Finding | Implication | References |

| Short exposure to low this compound concentrations causes strong, persistent system Xc⁻ inhibition. | This compound is a potent and potentially irreversible inhibitor of system Xc⁻. | researchgate.net |

| This compound treatment leads to decreased GPX4 activity in various cancer cells. | This compound's impact on the GSH/GPX4 axis is a primary driver of ferroptosis. | nih.gov |

| This compound-induced cell death is preventable by small molecular antioxidants. | Lipid ROS-mediated damage is essential for this compound-induced ferroptosis. | nih.gov |

| This compound alters energy metabolism pathways (TCA cycle, glutaminolysis). | Ferroptosis induction by this compound has broader metabolic consequences. | frontiersin.org |

| This compound treatment decreases levels of L-carnitines. | This compound-induced ferroptosis impacts lipid metabolism, including fatty acid transport. | frontiersin.org |

| This compound activates p53, which represses SLC7A11 expression. | p53 is involved in modulating sensitivity to this compound-induced ferroptosis. | nih.govnih.govdovepress.com |

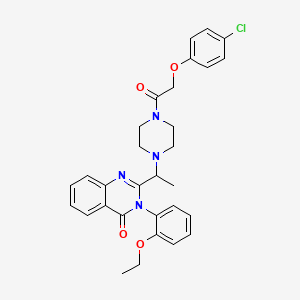

Structure

3D Structure

属性

IUPAC Name |

2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFRNYHFIQEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458949 | |

| Record name | ERASTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571203-78-6 | |

| Record name | ERASTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erastin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERASTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJA3NS42T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Erastin Induced Ferroptosis

Central Role of System Xc⁻ Inhibition

The primary and most well-documented mechanism of erastin-induced ferroptosis is its potent inhibition of System Xc⁻, a crucial amino acid antiporter located on the plasma membrane. nih.govnih.gov This inhibition sets off a cascade of intracellular events that dismantle the cell's primary defense against lipid peroxidation.

Direct Inhibition of Cystine Uptake via SLC7A11 (xCT) Subunit

System Xc⁻ is a heterodimer composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain regulatory subunit, SLC3A2. oup.com This antiporter is responsible for importing extracellular cystine while exporting intracellular glutamate (B1630785) in a 1:1 ratio. researchgate.net this compound acts as a potent and selective inhibitor of System Xc⁻ function. researchgate.netresearchgate.net Structural and molecular studies have revealed that this compound directly binds to the SLC7A11 subunit, physically obstructing its transport activity. oup.comnih.gov This blockade effectively halts the cellular uptake of cystine, an essential precursor for the synthesis of a critical intracellular antioxidant. oup.comnih.gov Research has quantified the high potency of this inhibition, demonstrating that this compound acts at low micromolar concentrations. nih.govresearchgate.net

Table 1: Inhibitory Potency of this compound on System Xc⁻ Function

| Cell Line | This compound IC₅₀ (µM) | Reference |

|---|---|---|

| HT-1080 | 0.20 | researchgate.net |

| Calu-1 | 0.14 | researchgate.net |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound on System Xc⁻ activity in different cancer cell lines, as measured by a glutamate release assay. researchgate.net The low values indicate high potency.

Consequential Depletion of Intracellular Glutathione (B108866) (GSH) Pools

The direct consequence of blocking cystine import is the severe depletion of intracellular glutathione (GSH). nih.govnih.gov Once inside the cell, cystine is reduced to cysteine, which is the rate-limiting amino acid for the synthesis of GSH, a tripeptide composed of glutamate, cysteine, and glycine. frontiersin.orgnih.gov By preventing cystine uptake, this compound starves the cell of the necessary building block for GSH synthesis. nih.govplos.org This leads to a rapid and persistent drop in the intracellular GSH pool. nih.govresearchgate.net Studies have demonstrated a dose-dependent decrease in total GSH concentrations in cells treated with this compound, with levels dropping to as low as 3.0-3.5% of control levels at a 10 μM concentration. plos.org This profound depletion of one of the cell's most abundant antioxidants leaves it highly vulnerable to oxidative stress. frontiersin.orgresearchgate.net

Impaired Glutathione Peroxidase 4 (GPX4) Activity

The depletion of GSH directly leads to the inactivation of the enzyme Glutathione Peroxidase 4 (GPX4). frontiersin.orgnih.gov GPX4 is a unique, selenium-containing enzyme that plays a critical role in cellular defense by specifically reducing toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). nih.govoup.com This enzymatic activity is absolutely dependent on GSH, which serves as an essential reducing cofactor. nih.govfrontiersin.org When this compound-induced inhibition of System Xc⁻ causes GSH levels to plummet, GPX4 is deprived of its necessary cofactor and its activity is consequently impaired. nih.govmdpi.com Without functional GPX4 to neutralize them, lipid peroxides accumulate unchecked on cellular membranes, a key event that drives the ferroptotic process. frontiersin.orgoup.com Some studies also indicate that this compound treatment can lead to a decrease in the protein expression levels of GPX4 itself. plos.orgresearchgate.net

Modulation of Voltage-Dependent Anion Channels (VDACs)

In addition to its canonical pathway of System Xc⁻ inhibition, this compound also targets mitochondria, specifically the Voltage-Dependent Anion Channels (VDACs) located on the outer mitochondrial membrane. nih.govoup.com This interaction represents a distinct mechanism that contributes to the induction of ferroptosis.

Interaction with Mitochondrial VDAC2 and VDAC3

VDACs are pore-forming proteins that control the flux of ions and metabolites between the cytosol and the mitochondria, thereby regulating mitochondrial metabolism and ROS production. nih.govmdpi.com Research has shown that this compound selectively interacts with VDAC2 and VDAC3, while it does not appear to bind to the VDAC1 isoform. nih.govmdpi.comresearchgate.net This binding can alter the permeability of the outer mitochondrial membrane, leading to changes in mitochondrial membrane potential and an increase in mitochondrially-derived ROS. nih.govfrontiersin.org Cells with higher expression levels of VDAC2 and VDAC3 are more susceptible to this compound-induced ferroptosis, and knocking down these proteins can confer resistance. oup.commdpi.com Furthermore, this compound treatment has been observed to induce the degradation of VDAC2 and VDAC3 proteins, in some cases through ubiquitination pathways. mdpi.comnih.gov

Reversal of Tubulin's Inhibitory Effect on VDACs

Table 2: Summary of this compound's Molecular Mechanisms and Key Research Findings

| Target/Pathway | Mechanism | Key Finding | Reference |

|---|---|---|---|

| System Xc⁻ (SLC7A11) | Direct Inhibition | Potently blocks cystine uptake with an IC₅₀ of 0.14-0.20 µM. | researchgate.net |

| Glutathione (GSH) | Depletion | Causes a rapid and severe drop in intracellular GSH pools. | researchgate.netplos.org |

| GPX4 | Inactivation | Loss of GSH cofactor impairs GPX4's ability to reduce lipid peroxides. | frontiersin.orgnih.gov |

| VDAC2/VDAC3 | Direct Interaction | Binds to VDAC2/3 on the outer mitochondrial membrane, altering its function. | nih.govresearchgate.net |

| VDAC-Tubulin Interaction | Antagonism | Reverses tubulin-induced closure of VDACs, increasing mitochondrial metabolism and ROS. | nih.govfrontiersin.org |

This table summarizes the primary molecular targets of this compound and the resulting effects that lead to the induction of ferroptosis.

Impact on Mitochondrial Permeability and Bioenergetics

This compound directly impacts mitochondrial function, a key aspect of its ability to induce ferroptosis. One of its primary intracellular targets is the voltage-dependent anion channel (VDAC), specifically VDAC2 and VDAC3, which are located on the outer mitochondrial membrane. nih.govnih.gov By binding to VDACs, this compound alters the permeability of the mitochondrial outer membrane. nih.gov This interaction prevents the closure of the VDAC pore, which is normally regulated by proteins like tubulin, leading to a state of hyperpolarization followed by rapid depolarization and mitochondrial dysfunction. nih.gov

The consequences of this compound's effects on VDACs and mitochondrial permeability are significant for cellular bioenergetics:

Increased ROS Production: The opening of VDACs leads to an increase in mitochondrial metabolism and a subsequent rise in the production of reactive oxygen species (ROS). nih.govoup.com

Disrupted Mitochondrial Potential: this compound treatment has been shown to disrupt the mitochondrial membrane potential. nih.govsigmaaldrich.com

Decreased ATP Production: The mitochondrial dysfunction caused by this compound leads to a decrease in ATP production. nih.govsigmaaldrich.com

Mitochondrial Morphology Changes: Cells treated with this compound exhibit notable changes in mitochondrial morphology, including fragmentation and accumulation of mitochondria around the nucleus. researchgate.net

These events collectively contribute to a state of severe oxidative stress and energy crisis within the cell, pushing it towards ferroptotic death. Studies have shown that reversing the this compound-induced ROS accumulation with a scavenger can restore mitochondrial function, highlighting the central role of oxidative stress in this process. nih.govsigmaaldrich.com

Involvement of p53 Signaling Pathway

The tumor suppressor protein p53, a critical regulator of cellular stress responses, is also involved in modulating this compound-induced ferroptosis. nih.gov The role of p53 in this context is multifaceted, primarily linking the cellular stress response to the core ferroptotic machinery.

This compound treatment can lead to the upregulation and activation of p53. mdpi.comspandidos-publications.com This activation is often dependent on the accumulation of ROS that occurs as an initial consequence of this compound's activity. nih.govspandidos-publications.com Once activated, p53 can contribute to ferroptosis through its ability to regulate the expression of key genes.

A primary mechanism by which p53 promotes ferroptosis is through the suppression of SLC7A11. nih.gov SLC7A11 is the functional subunit of system Xc-, a cystine/glutamate antiporter responsible for importing cystine into the cell. nih.govoup.com Cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH). oup.comnih.gov

Activated p53 can post-transcriptionally inhibit the expression of SLC7A11. spandidos-publications.comnih.govproquest.com This suppression reduces the cell's capacity to import cystine, leading to GSH depletion. spandidos-publications.com The lack of GSH impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides, resulting in their accumulation and the execution of ferroptosis. nih.govnih.gov In some cellular contexts, p53 has been shown to recruit the deubiquitinase USP7 to the SLC7A11 gene promoter, leading to epigenetic modifications that repress its transcription. nih.gov

The interaction between p53 and the ferroptosis pathway is complex and involves significant crosstalk. The initial ROS generated by this compound can activate p53, which in turn suppresses SLC7A11, leading to further ROS accumulation. nih.govspandidos-publications.com This creates a positive feedback loop that amplifies oxidative stress and robustly drives the cell towards ferroptosis. nih.govspandidos-publications.com

Furthermore, p53's role is not limited to ferroptosis. This compound-induced p53 activation can also contribute to apoptosis, another form of programmed cell death. nih.govspandidos-publications.com The decision between these cell death modalities can be context-dependent. Additionally, p53's influence extends to other stress-response pathways like autophagy, which can also interact with ferroptosis in a complex manner. nih.gov In some scenarios, this compound can promote apoptosis through p53-independent mechanisms involving endoplasmic reticulum (ER) stress, highlighting the intricate network of pathways that intersect with ferroptosis. nih.gov

Interplay with Lipid Metabolism Pathways

The execution of ferroptosis is fundamentally dependent on the peroxidation of lipids within cellular membranes. This compound's activity is intricately linked to the regulation of key enzymes involved in lipid metabolism, which ultimately determines the cell's susceptibility to this form of death.

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a critical enzyme in the ferroptotic process. It plays a key role in catalyzing the esterification of long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into phospholipids (B1166683). These PUFA-containing phospholipids are the primary substrates for lipid peroxidation during ferroptosis.

The regulation of ACSL4 by this compound appears to be context-dependent. In some cancer cells, such as liver cancer, this compound has been reported to promote ferroptosis by down-regulating the expression of ACSL4. nih.gov Conversely, other research indicates that oncogenic signaling pathways, which sensitize cells to this compound, can do so by upregulating ACSL4. nih.gov It has also been shown that this compound treatment can enhance the binding of the transcription factor c-Myc to the ACSL4 gene promoter, suggesting a mechanism for its upregulation. nih.gov This highlights that the interplay between this compound and ACSL4 is complex and may vary between different cell types and genetic backgrounds.

Lipoxygenases (LOXs) are iron-containing enzymes that directly catalyze the peroxidation of PUFAs in cellular membranes, making them key executioners of ferroptosis. nih.govnih.gov Several studies have demonstrated that the activity of LOXs, particularly the ALOX15 isoform, is crucial for this compound-induced ferroptosis. nih.govnih.govbohrium.com

Research findings have established a clear link:

Inhibition of LOX protects against ferroptosis: The use of various 12/15-LOX inhibitors has been shown to prevent the cell death induced by this compound. nih.govnih.govbohrium.com

Silencing of ALOX15 reduces ferroptosis: siRNA-mediated knockdown of ALOX15 significantly decreases this compound-induced ferroptotic cell death. nih.govnih.govresearchgate.net

Overexpression of ALOX15 enhances ferroptosis: Conversely, the exogenous overexpression of ALOX15 sensitizes cells and enhances the lethal effects of this compound. nih.govnih.govresearchgate.net

These findings indicate that LOX-catalyzed lipid hydroperoxide generation is a critical downstream step in the pathway initiated by this compound, leading to the membrane damage that ultimately defines ferroptotic cell death. nih.gov

Accumulation of Lipid Hydroperoxides and Reactive Oxygen Species (ROS)

The hallmark of this compound-induced ferroptosis is the overwhelming accumulation of lipid hydroperoxides and other reactive oxygen species (ROS). This process is initiated by this compound's primary mechanism of action: the inhibition of system Xc-, a cystine/glutamate antiporter. researchgate.netresearchgate.net This inhibition disrupts the intracellular balance of cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). researchgate.netnih.gov

The depletion of intracellular GSH has a critical downstream effect on the enzyme glutathione peroxidase 4 (GPX4). researchgate.net GPX4 is a key regulator of ferroptosis, as it utilizes GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. researchgate.netmdpi.com With the depletion of its essential cofactor, GSH, GPX4 becomes inactive. nih.gov This inactivation leads to the unchecked accumulation of lipid peroxides within cellular membranes, a pivotal event in the execution of ferroptosis. researchgate.netnih.gov

The presence of iron is indispensable for this process. The accumulated lipid hydroperoxides can undergo iron-dependent Fenton reactions, which further generate highly reactive radicals that propagate lipid peroxidation, leading to extensive membrane damage and eventual cell death. nih.gov This cascade of events underscores the central role of lipid ROS in mediating this compound's cytotoxic effects.

Other Interconnected Signaling Networks

The cellular response to this compound is not confined to the direct consequences of GSH depletion. Several other signaling networks are intricately linked to the ferroptotic process, modulating its execution and cellular outcome.

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

Research has indicated a connection between this compound-induced ferroptosis and the mitogen-activated protein kinase (MAPK) pathway. Specifically, this compound has been shown to activate a rapid, oxidative cell death process through the RAS-RAF-mitogen-activated protein kinase (MEK) signaling pathway. nih.gov The MAPK pathway is a critical regulator of various cellular processes, and its crosstalk with ferroptosis suggests a complex interplay between cell death and survival signals in response to this compound.

Heme Oxygenase-1 (HO-1) Induction

This compound treatment has been demonstrated to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. nih.govnih.gov The induction of HO-1 plays a significant role in accelerating this compound-induced ferroptosis. nih.govnih.gov By increasing the intracellular labile iron pool, HO-1 provides a key catalyst for the Fenton reactions that drive lipid peroxidation. nih.gov Inhibition of HO-1 has been shown to prevent this compound-triggered ferroptotic cell death, highlighting its crucial role in this process. nih.govnih.gov Studies have shown that this compound increases both the protein and mRNA levels of HO-1. nih.govnih.gov

Endoplasmic Reticulum (ER) Stress Response Activation

The accumulation of lipid peroxides and oxidative stress induced by this compound can lead to the activation of the endoplasmic reticulum (ER) stress response. nih.govnih.gov Ferroptotic agents, including this compound, have been shown to induce the unfolded protein response (UPR) and subsequently activate the PERK-eIF2α-ATF4-CHOP signaling pathway. nih.gov The ER is a major site of protein folding and lipid biosynthesis, and its function is highly sensitive to redox imbalances. The activation of the ER stress response in the context of ferroptosis indicates a cellular attempt to cope with the proteotoxic and lipotoxic stress induced by this compound.

Glutaminolysis Modulation via GLS1/GLS2

Glutaminolysis, the metabolic process of converting glutamine into other amino acids and metabolic intermediates, plays a significant role in this compound-induced ferroptosis. mdpi.comnih.gov Specifically, the enzyme glutaminase (B10826351) 2 (GLS2), but not GLS1, has been implicated in this process. nih.gov Inhibition of glutamine transport or GLS2 can abrogate ferroptosis, suggesting that the metabolic products of glutaminolysis are essential for the execution of this cell death program. mdpi.com The requirement of glutamine for this compound-induced ferroptosis highlights the intricate connection between cellular metabolism and susceptibility to this form of cell death. nih.gov Mechanistically, GLS2 facilitates the conversion of glutamate to α-ketoglutarate, which in turn promotes the production of lipid ROS and ferroptosis. nih.gov

Cellular and Subcellular Responses to Erastin Exposure

Oxidative Stress and Redox Imbalance

A hallmark of Erastin exposure is the induction of significant oxidative stress, stemming from an imbalance between the generation of reactive oxygen species and the capacity of cellular antioxidant defense systems nih.govamegroups.org.

Generation and Accumulation of Intracellular and Lipid ROS

This compound treatment leads to a notable increase in both intracellular and lipid ROS levels. This accumulation is a critical event in this compound-induced cell death, particularly ferroptosis nih.govnih.gov. The inhibition of the system Xc− antiporter by this compound is a primary driver of this ROS accumulation. System Xc− is responsible for the import of cystine, which is then reduced to cysteine, a crucial component for the synthesis of glutathione (B108866) (GSH) nih.gov. By blocking cystine uptake, this compound depletes intracellular GSH levels nih.govoncotarget.com. GSH is a key antioxidant that helps detoxify ROS and lipid peroxides oncotarget.comfrontiersin.org. Its depletion impairs the function of glutathione peroxidase 4 (GPX4), an enzyme essential for reducing lipid hydroperoxides nih.govoncotarget.com. The resulting unchecked lipid peroxidation leads to the generation and accumulation of toxic lipid ROS nih.govoncotarget.com. Studies have shown that this compound treatment increases ROS levels in various cell lines, including acute lymphoblastic leukemia cells and gastric cancer cells oncotarget.comspandidos-publications.com. This ROS accumulation can be reversed by the addition of ROS scavengers like N-acetyl-L-cysteine (NAC) spandidos-publications.comaginganddisease.org. Lipid peroxidation, specifically, is a critical component of this compound-induced ferroptosis, and its products, such as malondialdehyde (MDA), are increased upon this compound exposure nih.govmdpi.com.

Alterations in Antioxidant Defense Systems

This compound significantly impacts cellular antioxidant defense systems, primarily by disrupting the system Xc−/GSH/GPX4 axis amegroups.orgfrontiersin.org. The inhibition of system Xc− by this compound directly reduces the uptake of cystine, leading to a depletion of intracellular GSH nih.govoncotarget.com. This depletion is a crucial step in sensitizing cells to oxidative damage oncotarget.comscirp.org. With reduced GSH availability, the activity of GPX4 is compromised, as GSH serves as an essential cofactor for this enzyme oncotarget.comfrontiersin.org. Impaired GPX4 function diminishes the cell's ability to neutralize lipid hydroperoxides, allowing for their accumulation and the subsequent propagation of lipid peroxidation nih.govoncotarget.com. Beyond the system Xc−/GSH/GPX4 axis, other antioxidant systems can also be affected or play a role in modulating this compound-induced oxidative stress. For instance, the FSP1-CoQ10-NAD(P)H pathway and the Nrf2 pathway are also involved in regulating ferroptosis and the cellular response to oxidative stress nih.govamegroups.org. Studies have demonstrated that this compound treatment leads to decreased GSH levels and increased lipid ROS, and interventions that restore GSH levels or inhibit lipid peroxidation can counteract this compound's effects nih.govmdpi.com.

Mitochondrial Dysfunction

Mitochondria play a significant role in this compound-induced cell death, exhibiting structural and functional alterations frontiersin.org. This compound has been shown to target VDACs located in the outer mitochondrial membrane, which are crucial for regulating the flux of metabolites and ions nih.govdovepress.com.

Changes in Mitochondrial Membrane Potential (ΔΨ)

This compound exposure can lead to changes in mitochondrial membrane potential (ΔΨ). Some studies suggest that this compound can initially induce mitochondrial hyperpolarization, followed by depolarization dovepress.comfrontiersin.org. This effect is thought to be related to this compound's interaction with VDACs, potentially by interfering with the inhibitory effect of tubulin on VDACs, leading to their opening aginganddisease.orgnih.gov. The changes in ΔΨ can impact mitochondrial function and contribute to ROS generation frontiersin.orgaginganddisease.org. Studies using fluorescent indicators like TMRM have shown alterations in mitochondrial potential upon this compound treatment frontiersin.org. The disruption of mitochondrial potential is closely linked to the accumulation of ROS induced by this compound spandidos-publications.com.

Disruption of Mitochondrial Metabolism

This compound can disrupt mitochondrial metabolism. By influencing VDAC activity, this compound can affect the transport of respiratory substrates into the mitochondria dovepress.comnih.gov. This can lead to altered oxidative phosphorylation and ATP synthesis spandidos-publications.comdovepress.com. Some research suggests that this compound's action on VDACs can promote increased mitochondrial metabolism, which, coupled with increased ROS formation, contributes to oxidative stress and cell death nih.govdovepress.com. Studies have measured decreased transcriptional activity and ATP production in mitochondria following this compound treatment, effects that were reversed by ROS scavengers spandidos-publications.com. These findings indicate that this compound-induced ROS accumulation significantly impacts mitochondrial function and metabolism.

Iron Homeostasis Perturbations

Iron plays a critical role in this compound-induced cell death, particularly in the context of ferroptosis, which is defined as an iron-dependent form of cell death nih.govfrontiersin.org. This compound can interfere with cellular iron homeostasis, leading to an accumulation of intracellular labile iron frontiersin.orgscispace.com. This excess iron is crucial for driving lipid peroxidation through Fenton chemistry, where ferrous iron catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide nih.govfrontiersin.org. Studies have shown that this compound treatment increases intracellular iron levels scispace.comresearchgate.net. This accumulation of iron is closely linked to the increased ROS production and lipid peroxidation observed during this compound-induced ferroptosis nih.govfrontiersin.org. Proteins involved in iron metabolism, such as transferrin receptor (TFRC), ferroportin (FPN), and ferritin, are implicated in the regulation of this compound-induced ferroptosis spandidos-publications.comnih.gov. For instance, this compound can influence the expression and function of these proteins, contributing to the imbalance in iron homeostasis spandidos-publications.com. Iron chelators, which reduce the levels of intracellular free iron, have been shown to inhibit this compound-induced ferroptosis, highlighting the critical dependency on iron frontiersin.orgresearchgate.net.

Data Table: Effects of this compound on Cellular Parameters (Illustrative Example based on search results)

| Cellular Parameter | Observed Effect Upon this compound Treatment | Supporting Evidence |

| Intracellular ROS Levels | Increased | Observed in ALL cells, gastric cancer cells, and HT22 neuronal cells nih.govoncotarget.comspandidos-publications.com |

| Lipid ROS Levels | Increased | Characteristic of ferroptosis, observed in various cell lines nih.govoncotarget.comnih.gov |

| GSH Levels | Decreased | Due to inhibition of system Xc- antiporter nih.govoncotarget.comscirp.org |

| GPX4 Activity | Impaired | Indirectly due to GSH depletion oncotarget.comfrontiersin.org |

| Mitochondrial Membrane Potential (ΔΨ) | Initial hyperpolarization, then depolarization | Observed in ovarian cancer cells dovepress.comfrontiersin.org |

| Mitochondrial ATP Production | Decreased | Observed in gastric cancer cells spandidos-publications.com |

| Intracellular Labile Iron Pool | Increased | Observed in ovarian cancer cells and HUVECs frontiersin.orgscispace.comresearchgate.net |

Ferritinophagy and Iron Overload

Ferritinophagy is a selective type of autophagy responsible for the degradation of ferritin, the primary iron storage protein in cells nih.govcsic.es. This process is mediated by the cargo receptor Nuclear Receptor Coactivator 4 (NCOA4), which delivers ferritin to lysosomes for degradation nih.govcsic.es. The breakdown of ferritin releases stored iron into the cytoplasm, directly contributing to the expansion of the LIP and subsequent iron overload frontiersin.orgnih.govcsic.es.

Increased ferritinophagy is closely linked to this compound-induced ferroptosis frontiersin.orgfrontiersin.orgnih.gov. Research indicates that this compound can promote NCOA4-mediated ferritinophagy, leading to the degradation of ferritin and the release of iron into the LIP frontiersin.orgfrontiersin.orgnih.gov. This influx of iron fuels the Fenton reaction and lipid peroxidation, culminating in ferroptotic cell death frontiersin.orgnih.govcsic.es. Studies have shown that inhibiting autophagy genes, such as ATG3, ATG13, BECN1, and MAP1LC3B, can limit this compound-induced ferroptosis by blocking ferritin degradation and iron accumulation frontiersin.orgnih.gov.

The level of NCOA4 is inversely modulated by iron levels; high iron levels promote NCOA4 degradation, while low iron levels stabilize it, facilitating iron release from ferritin stores frontiersin.org. However, excessive activation of ferritinophagy, often through increased NCOA4 expression, leads to intracellular iron overload, which is a necessary condition for ferroptosis nih.gov. For instance, in certain ovarian cancer cells, this compound treatment is accompanied by NCOA4-mediated ferritinophagy, increased LIP, and ferroptosis frontiersin.orgnih.gov. Conversely, in cells resistant to this compound, NCOA4 expression may remain unaltered or even show increased ferritin expression, preventing the overload of intracellular free iron nih.gov.

The interplay between ferritinophagy and iron overload in this compound-induced ferroptosis highlights the critical role of iron homeostasis in determining cell fate. The release of iron from ferritin stores via ferritinophagy directly contributes to the expanded LIP, providing the catalytic iron necessary for the lipid peroxidation that defines ferroptosis.

Compound Information

| Compound Name | PubChem CID |

| This compound | 11214940 |

Data Table Example (Illustrative based on search results)

While specific detailed datasets were not consistently available across sources in a format suitable for direct table generation, the search results indicate findings such as:

Increased LIP levels in cells treated with this compound frontiersin.orgresearchgate.net.

Reduced levels of ferritin (e.g., FtH) and NCOA4 in this compound-sensitive cells undergoing ferritinophagy frontiersin.orgnih.gov.

Protection from ferroptosis by iron chelators frontiersin.orgnih.govfrontiersin.orgnih.gov.

Increased lipid ROS production upon this compound treatment frontiersin.orgresearchgate.net.

An illustrative table based on the types of data presented in the search results could look like this, representing changes observed in response to this compound:

| Cellular Marker/Event | Response to this compound Treatment (Observed) | Related Mechanism | Supporting Citations |

| Labile Iron Pool (LIP) | Increase | Iron release from ferritin, decreased iron export | frontiersin.orgfrontiersin.orgresearchgate.net |

| Lipid ROS | Increase | Iron-catalyzed Fenton reaction, GPX4 inactivation | frontiersin.orgresearchgate.net |

| Ferritin (e.g., FtH) | Decrease (in sensitive cells) | NCOA4-mediated ferritinophagy | frontiersin.orgnih.gov |

| NCOA4 | Decrease (in sensitive cells) | Degradation during ferritinophagy | frontiersin.orgnih.gov |

| Ferroportin (SLC40A1) | Decrease (in some cells) | Reduced iron export | frontiersin.orgnih.govresearchgate.net |

| GSH | Decrease | Inhibition of system Xc- | wikipedia.orgnih.govmdpi.com |

| GPX4 Activity | Decrease | GSH depletion | mdpi.com |

Preclinical Research and Therapeutic Implications in Disease Models

Antineoplastic Activity in Cancer Models

Erastin is a small molecule compound identified for its ability to induce a unique form of iron-dependent cell death known as ferroptosis. nih.govresearchgate.net Its discovery and subsequent investigation have revealed significant potential as an anticancer agent, primarily due to its distinct mechanism of action compared to traditional chemotherapy drugs that typically induce apoptosis. dovepress.comnih.gov Preclinical research has demonstrated that this compound can selectively target and kill cancer cells, enhance the efficacy of other chemotherapeutic agents, and overcome drug resistance. dovepress.comnih.gov

This compound was originally discovered in a high-throughput screening for compounds that selectively kill engineered human tumor cells overexpressing both the Small T (ST) oncoprotein and an oncogenic form of the RAS protein (RASV12). nih.govresearchgate.netdovepress.com This selective lethality is a key feature of its therapeutic potential, as RAS mutations are among the most common oncogenic drivers in human cancers and have historically been difficult to target. nih.gov

The mechanism behind this selectivity involves exploiting the inherent vulnerabilities of these mutated cells. nih.gov Cancer cells with oncogenic RAS mutations often exhibit increased levels of intracellular reactive oxygen species (ROS) and a heightened dependence on specific metabolic pathways to manage this oxidative stress. nih.gov this compound induces cell death by inhibiting the cystine/glutamate (B1630785) antiporter system Xc-, which leads to the depletion of intracellular cysteine. nih.govresearchgate.net Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net The resulting GSH depletion disables the antioxidant enzyme glutathione peroxidase 4 (GPX4), leading to the unchecked accumulation of lipid-based ROS and subsequent iron-dependent cell death, or ferroptosis. nih.govresearchgate.net This process is particularly effective in RAS-mutated cells, which are already under high oxidative stress. nih.gov Studies have shown that this compound triggers this non-apoptotic, oxidative cell death specifically in cell lines expressing oncogenic Ras. nih.govuj.edu.pl

Table 1: Selective Activity of this compound in Oncogene-Mutated Cells

| Cell Line | Oncogenic Mutation | Effect of this compound | Finding |

|---|---|---|---|

| Engineered Human Tumor Cells | ST and RASV12 | Selective cell killing | This compound was first identified for its selective lethality in cells with these specific mutations. nih.govresearchgate.net |

| K-ras Mutant MEFs | K-ras | Selective lethality compared to wild-type | Demonstrates specificity for K-ras mutations. nih.gov |

| TOV-21G Ovarian Cancer Cells | KRAS_G13C | Dose-dependent growth inhibition | This compound induced ferroptosis by reducing GSH levels in RAS mutant ovarian cancer cells. uj.edu.pl |

In preclinical models of colorectal cancer (CRC), this compound has demonstrated significant cytotoxic effects. researchgate.net It effectively induces ferroptosis in various CRC cell lines, leading to the inhibition of proliferation, migration, and invasion. researchgate.netamegroups.org Notably, this compound has shown a potent cytotoxic effect on colorectal cancer stem cells (CSCs), which are often responsible for tumor recurrence and drug resistance. nih.gov By targeting these drug-resistant CSCs, this compound presents a potential strategy to overcome therapeutic failure in CRC. nih.gov

Research has shown that this compound's induction of ferroptosis in CRC cells is dose- and time-dependent and is associated with increased iron levels, malondialdehyde (a marker of lipid peroxidation), and decreased glutathione concentration. amegroups.org Furthermore, studies have explored combining this compound with conventional chemotherapy agents. For instance, the third-generation platinum-based drug oxaliplatin (B1677828) has been shown to enhance the inhibitory effect of this compound on the viability of colorectal cancer cells. researchgate.net

Table 2: Effects of this compound on Colorectal Cancer (CRC) Cell Lines

| Cell Line | Key Findings |

|---|---|

| HT-29, DLD-1, Caco-2 | This compound exerted potent cytotoxic effects, inducing oxidative stress and caspase-9 dependent cell apoptosis. researchgate.net |

| HCT116 | This compound induced ferroptosis, leading to significant inhibition of proliferation, migration, and invasion. amegroups.org |

| Colorectal CSCs | This compound demonstrated a dramatically strong cytotoxic effect, suggesting it can target cancer stem cells. nih.gov |

This compound has emerged as a promising agent for ovarian cancer, particularly for tumors that have developed resistance to standard chemotherapies. nih.gov Preclinical studies have shown that this compound exerts selective cytotoxicity against platinum-resistant ovarian cancer cell lines and can resensitize them to drugs like cisplatin (B142131). researchgate.netresearchgate.net It has been found to be equally cytotoxic to both drug-sensitive (OVCAR-8) and multi-drug resistant, P-glycoprotein-expressing (NCI/ADR-RES) ovarian tumor cells, indicating it is not a substrate for this common drug efflux pump. nih.govresearchgate.net

The mechanism of action in ovarian cancer involves the induction of ferroptosis through the inhibition of the system Xc- transporter, leading to oxidative damage. nih.gov Research has also demonstrated that this compound can reverse resistance to docetaxel (B913) in ovarian cancer cells by inhibiting the drug-efflux activity of the ABCB1 transporter. nih.gov The combination of this compound with other ferroptosis inducers or conventional chemotherapeutics may offer a more effective treatment for resistant ovarian cancers. nih.govfrontiersin.org

Castration-resistant prostate cancer (CRPC) represents an advanced and difficult-to-treat stage of the disease, where the androgen receptor (AR) and its splice variants play a critical role in tumor progression. nih.govspandidos-publications.com this compound has shown potential in targeting this pathway. nih.govspandidos-publications.com In preclinical CRPC models, this compound was found to suppress the transcriptional activities of both the full-length AR and its splice variants, both in vitro and in vivo. spandidos-publications.comspandidos-publications.com This leads to the downregulation of AR protein expression. spandidos-publications.com

Furthermore, this compound has been shown to enhance the efficacy of docetaxel, a standard chemotherapy for CRPC. spandidos-publications.comspandidos-publications.com This synergistic effect suggests that inducing ferroptosis with this compound could be a valuable strategy for treating CRPC. proquest.com More recent studies have also elucidated that this compound can reverse docetaxel resistance in prostate cancer by inhibiting the activity of the multidrug-resistant protein ABCB1. nih.gov

Table 3: Preclinical Findings of this compound in Castration-Resistant Prostate Cancer (CRPC)

| CRPC Cell Lines | Key Findings |

|---|---|

| 22Rv1, LNCaP95 | This compound inhibited cell proliferation in a dose-dependent manner. spandidos-publications.com |

| 22Rv1, LNCaP95 | This compound downregulated the expression and activities of full-length androgen receptor (AR) and its splice variants. spandidos-publications.comproquest.com |

| CRPC xenograft models | This compound suppressed the transcriptional activities of AR and its variants in vivo. nih.govspandidos-publications.com |

Triple-negative breast cancer (TNBC) is an aggressive subtype with limited treatment options due to the lack of estrogen, progesterone, and HER2 receptors. nih.gov The cystine/glutamate transporter has been identified as important for the survival of TNBC cells, making it a viable target for ferroptosis inducers like this compound. nih.gov However, the clinical application of free this compound is hampered by its poor water solubility. nih.govresearchgate.net

To overcome this limitation, researchers have developed novel delivery systems. One such approach involves encapsulating this compound in exosomes, which are natural nanovesicles. nih.govresearchgate.net These exosomes can be further modified with targeting ligands, such as folate (FA), to selectively deliver this compound to TNBC cells that overexpress folate receptors. nih.govmiddlebury.edu Studies using these targeted exosomes (this compound@FA-exo) have shown increased uptake of this compound into MDA-MB-231 TNBC cells. nih.gov This targeted delivery resulted in a better inhibitory effect on cell proliferation and migration compared to free this compound. nih.govmiddlebury.edu The treatment promoted ferroptosis, characterized by the depletion of intracellular glutathione, overgeneration of ROS, and suppression of GPX4 expression. nih.govnih.gov

Efficacy in Various Cancer Types

Lung Cancer

This compound has been investigated for its potential as an anti-cancer agent in non-small cell lung cancer (NSCLC) models. It functions as a classical inducer of ferroptosis, a form of iron-dependent regulated cell death. Studies have shown that this compound can enhance the sensitivity of lung cancer cells to conventional therapies like cisplatin and radiation. researchgate.netmdpi.com The mechanism of action often involves the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death. researchgate.netnih.gov

In A549 lung cancer cells, this compound treatment leads to an upregulation of p53, a tumor suppressor protein, and a significant increase in ROS levels. researchgate.net This activation of p53 appears to be dependent on the presence of ROS. researchgate.net This creates a feedback loop where this compound-induced ROS activates p53, which in turn can inhibit the activity of system Xc-, a cystine/glutamate antiporter, further promoting ferroptosis. researchgate.net

Furthermore, this compound has been shown to work synergistically with other compounds, such as celastrol, to induce cell death in NSCLC cells at concentrations that are non-toxic when the drugs are used alone. nih.gov This combination significantly increases ROS generation, disrupts the mitochondrial membrane potential, and promotes mitochondrial fission. nih.gov this compound also acts as a radiosensitizer, enhancing the efficacy of radiotherapy in lung cancer models by inhibiting system Xc- and potentially prolonging radiation-induced DNA damage. researchgate.netmdpi.com

Table 1: Preclinical Research of this compound in Lung Cancer Models

| Cell Line | Combination Agent | Key Findings |

| A549 | N/A | This compound induces ferroptosis through ROS-dependent p53 activation. researchgate.net |

| NSCLC cells | Cisplatin | This compound enhances sensitivity to cisplatin. researchgate.net |

| NSCLC cells | Celastrol | Synergistically induces cell death via ROS generation and mitochondrial dysfunction. nih.gov |

| NSCLC cells | Radiation | This compound acts as a radiosensitizer, increasing radiation-induced cell death. researchgate.netmdpi.com |

Gastric Cancer

In the context of gastric cancer, this compound has demonstrated the ability to induce a dual mechanism of cell death: apoptosis and ferroptosis. aacrjournals.orgnih.gov By inhibiting the system Xc- cystine/glutamate antiporter, this compound depletes glutathione (GSH), a primary cellular antioxidant. aacrjournals.orgnih.gov This leads to an accumulation of ROS, causing mitochondrial dysfunction and subsequent cell death. aacrjournals.orgyoutube.com

Preclinical studies using the HGC-27 gastric cancer cell line showed that even a relatively low dose of this compound could inhibit malignant behaviors, including proliferation, migration, and invasion, by blocking the cell cycle at the G1/G0 phase. aacrjournals.orgyoutube.comresearchgate.net The compound's effectiveness is linked to its ability to disrupt the cellular redox balance. aacrjournals.org

Research has also identified that cysteine dioxygenase 1 (CDO1) plays a significant role in this compound-induced ferroptosis in gastric cancer cells. nih.gov Silencing CDO1 was found to inhibit this process both in vitro and in vivo by restoring GSH levels and preventing ROS generation. nih.gov Furthermore, this compound has shown potential in overcoming chemoresistance. For instance, it can help reverse cisplatin resistance in gastric cancer by promoting ferroptosis. researchgate.netoaepublish.com

Table 2: Preclinical Research of this compound in Gastric Cancer Models

| Cell Line | Key Mechanism | Outcome |

| HGC-27 | ROS accumulation, mitochondrial dysfunction. aacrjournals.orgnih.gov | Induces both apoptosis and ferroptosis; inhibits proliferation, migration, and invasion. youtube.com |

| BGC823 | CDO1-mediated ferroptosis. nih.gov | Silencing CDO1 inhibits this compound-induced ferroptosis. nih.gov |

| Cisplatin-resistant cells | Nrf2/Keap1/xCT signaling inhibition. oaepublish.com | Reverses cisplatin resistance. oaepublish.com |

Melanoma

The response of melanoma cells to this compound is complex, with many cell lines exhibiting resistance to this compound-induced ferroptosis. tandfonline.com This resistance appears to be independent of the BRAF oncogenic mutation status, a common driver in melanoma. tandfonline.com Studies suggest that this intrinsic resistance is linked to the upregulation of aldo-keto reductase family 1 member C (AKR1C) enzymes, which can detoxify lipid peroxides, the key executioners of ferroptosis. tandfonline.com Inhibition of these AKR1C enzymes has been shown to re-sensitize resistant melanoma cells to ferroptosis. tandfonline.com

Despite this resistance, this compound does initiate the ferroptotic process in melanoma cells, as evidenced by the upregulation of CHAC1, an early marker of ferroptosis. tandfonline.com Several regulatory pathways have been identified that modulate this compound's efficacy. The ubiquitin ligase NEDD4 can suppress this compound-induced ferroptosis by targeting voltage-dependent anion channels (VDACs). nih.gov Conversely, the iron regulatory protein 1 (IRP1) promotes ferroptosis by sustaining cellular iron homeostasis. nih.gov

Interestingly, melanoma cells that have acquired resistance to BRAF inhibitors show increased sensitivity to this compound-induced ferroptosis. nih.gov This suggests a potential therapeutic strategy for treating BRAF inhibitor-resistant melanoma. Additionally, melanin (B1238610), the pigment produced by melanoma cells, has been found to protect circulating tumor cells from ferroptosis, potentially enhancing their metastatic capability. researchgate.net

Table 3: Preclinical Research of this compound in Melanoma Models

| Cell Line/Model | Key Finding | Implication |

| Various Melanoma Lines | Many lines are resistant to this compound-induced ferroptosis. tandfonline.com | Resistance is linked to high expression of AKR1C enzymes. tandfonline.com |

| BRAF-inhibitor resistant cells | Increased sensitivity to this compound-induced ferroptosis. nih.gov | A potential strategy to overcome targeted therapy resistance. nih.gov |

| Metastatic Melanoma | Melanin protects against ferroptosis. researchgate.net | Targeting melanin synthesis could enhance ferroptosis induction. researchgate.net |

| In vitro models | NEDD4 suppresses, while IRP1 promotes, this compound-induced ferroptosis. nih.gov | Identifies potential targets to modulate this compound sensitivity. nih.gov |

Multiple Myeloma

In preclinical models of multiple myeloma, this compound has been shown to enhance the efficacy of the proteasome inhibitor bortezomib (B1684674), a standard treatment for this malignancy. tandfonline.com The synergistic effect is achieved through the induction of ferroptosis and the promotion of ROS-mediated DNA damage repair. tandfonline.com

The underlying mechanism involves this compound's inhibition of system Xc-, specifically the subunit SLC7A11. This inhibition leads to a decrease in glutathione (GSH) levels and a subsequent rise in intracellular ROS. tandfonline.com The increased oxidative stress activates the ATR-CHK1 DNA damage repair pathway, leading to cell cycle arrest in the S-phase and inducing ferroptosis, which ultimately enhances the cytotoxicity of bortezomib in multiple myeloma cells. tandfonline.com

Table 4: Preclinical Research of this compound in Multiple Myeloma Models

| Cell Line | Combination Agent | Key Mechanism | Outcome |

| Multiple Myeloma cells | Bortezomib | Inhibition of SLC7A11, increased ROS, activation of ATR-CHK1 pathway, induction of ferroptosis. tandfonline.com | Synergistically increases cytotoxicity of bortezomib. tandfonline.com |

Pancreatic Ductal Adenocarcinoma

Pancreatic ductal adenocarcinoma (PDAC) is known for its resistance to conventional therapies. Preclinical studies have demonstrated that inducing ferroptosis with this compound can be a promising strategy to overcome this resistance, particularly to the chemotherapeutic agent gemcitabine (B846).

This compound has been shown to enhance the cytotoxic effects of gemcitabine in pancreatic cancer cells. One mechanism involves reversing the gemcitabine resistance caused by the overexpression of Acyl-CoA thioesterase 8 (ACOT8). By inducing ferroptosis, a low dose of this compound can restore sensitivity to gemcitabine in ACOT8-overexpressing cells. The sensitivity of pancreatic cancer cells to this compound is also influenced by their metabolic state and epithelial-mesenchymal transition (EMT) status, with mesenchymal-like cells showing higher sensitivity. Furthermore, combining this compound with inhibitors of the hexosamine biosynthetic pathway (HBP) has been shown to significantly decrease cell proliferation and enhance cell death through the activation of the unfolded protein response (UPR) and induction of ferroptosis.

Table 5: Preclinical Research of this compound in Pancreatic Ductal Adenocarcinoma Models

| Cell Line/Model | Combination Agent | Key Mechanism | Outcome |

| Gemcitabine-resistant PDAC cells | Gemcitabine | Induction of ferroptosis. | Reverses gemcitabine resistance. |

| PDAC cell lines | PGM3 inhibitor (FR054) | HBP inhibition, UPR activation, ferroptosis induction. | Synergistic decrease in cell proliferation and enhancement of cell death. |

| PDAC cell lines | N/A | Sensitivity is mediated by ERK1/2 and JNK signaling and EMT state. | Mesenchymal cells are more sensitive to this compound. |

Oral Squamous Cell Carcinoma

This compound's potential has also been explored in oral squamous cell carcinoma (OSCC), particularly in the context of overcoming resistance to cisplatin, a first-line chemotherapeutic agent. Preclinical studies have shown that this compound induces ferroptosis in OSCC cells.

The combination of this compound with other agents has shown synergistic anti-tumor effects. For example, when combined with melatonin, this compound promotes apoptosis and ferroptosis while inhibiting autophagy in OSCC cells, an effect mediated by the promotion of ROS. In a mouse xenograft model, this combination was effective in promoting apoptosis and inhibiting tumor cell autophagy. The sensitivity of head and neck squamous cell carcinoma (HNSCC) cells, including OSCC, to this compound-induced ferroptosis is dependent on Erk1/2 signaling. Furthermore, the induction of ferroptosis by inhibiting the system Xc- transporter is a key mechanism for overcoming cisplatin resistance in HNSCC. oaepublish.com

Table 6: Preclinical Research of this compound in Oral Squamous Cell Carcinoma Models

| Cell Line | Combination Agent | Key Mechanism | Outcome |

| SCC-15 | Melatonin | Promotion of ROS, induction of apoptosis and ferroptosis, inhibition of autophagy. | Synergistic anti-tumor effects. |

| FaDu, SCC25 | N/A | Erk1/2-dependent ferroptosis. | This compound reduces cell viability. |

| Cisplatin-resistant HNSCC cells | Cisplatin | Inhibition of system Xc-. oaepublish.com | Overcomes cisplatin resistance. oaepublish.com |

Overcoming Drug Resistance Mechanisms

A significant focus of preclinical research on this compound is its ability to overcome resistance to conventional cancer therapies. Drug resistance is a major obstacle in cancer treatment, and ferroptosis has emerged as a novel mechanism to bypass or re-sensitize resistant cancer cells.

This compound induces ferroptosis primarily by inhibiting the system Xc- cystine/glutamate antiporter, which leads to the depletion of intracellular glutathione (GSH) and an accumulation of lipid-based reactive oxygen species (ROS). This mechanism is distinct from apoptosis, the pathway targeted by many chemotherapeutic drugs, allowing this compound to be effective in cells that have developed apoptosis resistance. researchgate.net

Preclinical studies across various cancer types have demonstrated this compound's potential in this area:

Cisplatin Resistance: In models of head and neck, gastric, and ovarian cancer, this compound has been shown to re-sensitize resistant cells to cisplatin. oaepublish.com This is often achieved by triggering ferroptosis through the inhibition of the Nrf2/Keap1/xCT signaling pathway. oaepublish.com

Docetaxel Resistance: In ovarian cancer, this compound can reverse resistance to docetaxel that is mediated by the ABCB1 drug efflux pump.

Targeted Therapy Resistance: In melanoma, cells that have acquired resistance to BRAF inhibitors become more susceptible to this compound-induced ferroptosis, suggesting a way to treat tumors that have stopped responding to targeted therapies. nih.gov

Gemcitabine Resistance: this compound can overcome gemcitabine resistance in pancreatic cancer by inducing ferroptosis.

By inducing a non-apoptotic form of cell death, this compound provides a promising strategy to circumvent common drug resistance mechanisms, potentially improving therapeutic outcomes when used in combination with existing anti-cancer drugs. researchgate.net

Table 7: this compound in Overcoming Drug Resistance

| Cancer Type | Resistant To | Key Mechanism | Reference |

| Ovarian Cancer | Docetaxel | Reversal of ABCB1-mediated resistance. | |

| Ovarian Cancer | Cisplatin | ROS-mediated ferroptosis. | |

| Gastric Cancer | Cisplatin | Inhibition of Keap1–Nrf2–xCT pathway. researchgate.net | researchgate.net |

| Head and Neck Cancer | Cisplatin | Inhibition of system Xc-. oaepublish.com | oaepublish.com |

| Pancreatic Cancer | Gemcitabine | Induction of ferroptosis. | |

| Melanoma | BRAF inhibitors | Dedifferentiation confers sensitivity to ferroptosis. nih.gov | nih.gov |

Sensitization to Chemotherapeutic Agents

Preclinical studies have consistently demonstrated this compound's ability to enhance the sensitivity of cancer cells to a range of conventional chemotherapeutic agents. This sensitization is often linked to the induction of ferroptosis, which potentiates the cytotoxic effects of these drugs.

Cisplatin: In ovarian cancer and head and neck cancer models, this compound has been shown to work synergistically with cisplatin. nih.govnih.gov By inducing ferroptosis, this compound augments the cytotoxic effects of cisplatin, offering a potential strategy to overcome cisplatin resistance. nih.govnih.gov This combination leads to increased reactive oxygen species (ROS) production, which enhances the therapeutic efficacy of cisplatin. nih.gov

Docetaxel: this compound has been found to enhance the sensitivity of ovarian and prostate cancer cells to docetaxel. nih.gov In ovarian cancer cells overexpressing ABCB1, this compound reverses docetaxel resistance by inhibiting the drug efflux activity of this transporter. nih.gov

Bortezomib: In multiple myeloma, this compound enhances the efficacy of the proteasome inhibitor bortezomib. apacsci.com The combination of this compound and bortezomib leads to increased cytotoxicity in multiple myeloma cells by inducing ferroptosis and activating the ATR-CHK1 DNA damage repair pathway. apacsci.com

Adriamycin (Doxorubicin): this compound has been shown to enhance the cytotoxicity of adriamycin in drug-resistant human ovarian cancer cell lines. nih.govmdpi.com It achieves this by increasing the intracellular accumulation of adriamycin. nih.gov

Topotecan (B1662842): In breast cancer cells that overexpress breast cancer resistance protein (BCRP), this compound sensitizes these cells to topotecan by enhancing drug uptake. nih.govmdpi.com

Temozolomide: In glioblastoma models, this compound increases the sensitivity of cancer cells to temozolomide. nih.govmdpi.com It achieves this by inhibiting the xCT transporter and suppressing the activity of cystathionine (B15957) γ-lyase, leading to a marked decrease in glutathione levels and a subsequent increase in temozolomide-induced cytotoxicity. nih.gov

| Chemotherapeutic Agent | Cancer Model | Key Findings | Citation |

|---|---|---|---|

| Cisplatin | Ovarian Cancer, Head and Neck Cancer | Synergistically enhances cytotoxicity and overcomes resistance by inducing ferroptosis and increasing ROS. | nih.govnih.gov |

| Docetaxel | Ovarian Cancer, Prostate Cancer | Enhances sensitivity and reverses resistance in ABCB1-overexpressing cells. | nih.govnih.gov |

| Bortezomib | Multiple Myeloma | Increases cytotoxicity through ferroptosis induction and activation of the DNA damage repair pathway. | apacsci.com |

| Adriamycin (Doxorubicin) | Ovarian Cancer | Enhances cytotoxicity in drug-resistant cells by increasing intracellular drug accumulation. | nih.govmdpi.com |

| Topotecan | Breast Cancer | Sensitizes BCRP-overexpressing cells by enhancing drug uptake. | nih.govmdpi.com |

| Temozolomide | Glioblastoma | Increases sensitivity by depleting glutathione levels. | nih.govmdpi.com |

Reversal of Multidrug Resistance Protein (ABCB1/P-glycoprotein)-Mediated Resistance

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). This compound has shown promise in overcoming this challenge. In ovarian cancer cells that overexpress ABCB1, this compound can reverse resistance to docetaxel. apacsci.com It achieves this by inhibiting the drug-efflux activity of ABCB1, thereby increasing the intracellular concentration of the chemotherapeutic agent. apacsci.com This effect is not due to a change in the expression of ABCB1 but rather a direct inhibition of its function. apacsci.com

Enhancement of Radiotherapy Efficacy

Preclinical evidence suggests that this compound can act as a radiosensitizer, enhancing the efficacy of radiotherapy in various cancer models. researchgate.netresearchgate.netnih.govnih.govnih.govpreprints.org By inducing ferroptosis, this compound depletes intracellular glutathione (GSH), a key antioxidant that protects cells from radiation-induced damage. researchgate.netnih.govpreprints.org This glutathione starvation leads to an increase in radiation-induced cell death. nih.govpreprints.org Studies in human tumor cell lines and tumor-transplanted mouse models have demonstrated that this compound treatment leads to a radiosensitizing effect and a decrease in intratumoral glutathione concentrations. researchgate.netnih.govpreprints.org The combination of this compound and X-ray irradiation has been shown to have a greater cell-killing effect than either treatment alone. nih.gov

Modulation of Immunotherapy Responses (e.g., PD-L1 inhibitors)

Emerging research indicates that ferroptosis inducers, including this compound, may play a role in modulating the tumor microenvironment and influencing immunotherapy responses. Studies have shown that ferroptosis inducers like this compound can up-regulate the expression of Programmed Death-Ligand 1 (PD-L1) in triple-negative breast cancer cells. nih.govfrontiersin.org This upregulation suggests a potential synergy between ferroptosis induction and immune checkpoint blockade. By increasing PD-L1 expression, this compound could potentially enhance the susceptibility of tumor cells to anti-PD-L1 immunotherapies, although further in-depth research is required to fully elucidate this interaction and its therapeutic potential. nih.govfrontiersin.org

Synergistic Therapeutic Strategies

Combination with Chemotherapy

The ability of this compound to sensitize cancer cells to various chemotherapeutic agents highlights its potential in combination therapy.

Cisplatin: The synergistic effect of this compound and cisplatin has been observed in ovarian and head and neck cancers, where the combination leads to enhanced tumor cell death. nih.govnih.govscispace.com

Docetaxel: In ovarian cancer, the co-administration of this compound and docetaxel significantly decreases cell viability and promotes apoptosis in cells overexpressing ABCB1. apacsci.com

Bortezomib: The combination of this compound and bortezomib has shown a synergistic increase in cytotoxicity in multiple myeloma cells. apacsci.com

Paclitaxel (B517696): In triple-negative breast cancer cells, the combination of paclitaxel and this compound has a synergistic effect, leading to increased oxidative stress and ferroptotic cell death. nih.govresearchgate.net

| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect | Citation |

|---|---|---|---|

| Cisplatin | Ovarian Cancer, Head and Neck Cancer | Enhanced tumor cell death. | nih.govnih.govscispace.com |

| Docetaxel | Ovarian Cancer | Decreased cell viability and increased apoptosis in resistant cells. | apacsci.com |

| Bortezomib | Multiple Myeloma | Increased cytotoxicity. | apacsci.com |

| Paclitaxel | Triple-Negative Breast Cancer | Increased oxidative stress and ferroptotic cell death. | nih.govresearchgate.net |

Combination with Other Ferroptosis Inducers

Combining this compound with other ferroptosis inducers that act through different mechanisms can lead to enhanced anti-cancer effects. For instance, this compound, which inhibits the system Xc- transporter, can be used in combination with agents that directly inhibit glutathione peroxidase 4 (GPX4), such as RSL3. This dual approach can more effectively induce ferroptosis and overcome potential resistance mechanisms. nih.govmdpi.com Similarly, combining this compound with sorafenib, another inhibitor of the xCT pathway, has been shown to effectively induce ferroptosis in cisplatin-resistant non-small cell lung cancer cells. nih.govresearchgate.net

Combination with Targeted Therapies (e.g., Nutlin-3, TR-107)

The therapeutic potential of this compound has been explored in combination with targeted therapies to enhance its anti-cancer efficacy. These combinations often aim to exploit synergistic mechanisms, targeting distinct but complementary cellular pathways to induce cancer cell death.

Research in vestibular schwannoma has demonstrated a synergistic anti-tumor effect when this compound is combined with Nutlin-3, an MDM2 antagonist that stabilizes and activates the tumor suppressor protein p53. nih.govsemanticscholar.org In vestibular schwannoma cells, the activation of p53 by Nutlin-3 sensitizes the cells to this compound-induced ferroptosis by repressing the expression of SLC7A11/xCT, a key component of the cystine/glutamate antiporter. nih.govsemanticscholar.org This combination leads to a more significant decrease in cell viability compared to either agent used alone. nih.gov Studies have shown that the cell death rates in the this compound+Nutlin-3 group were markedly increased compared to single-agent treatment groups. nih.gov

Similarly, a synergistic effect has been observed between this compound and TR-107, an agonist of the mitochondrial maintenance complex ClpP, in colorectal cancer (CRC) cell lines. researchgate.net TR-107 disrupts mitochondrial proteostasis and oxidative phosphorylation, leading to excessive oxidative stress. researchgate.net Co-treatment with this compound was found to produce synergistic results in 63% of the assessed CRC cell lines. researchgate.net The mechanism underlying this synergy involves the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation, thereby enhancing the induction of ferroptosis. researchgate.net

Table 1: Synergistic Effects of this compound with Targeted Therapies

| Combination | Cancer Model | Key Findings | Mechanism of Synergy |

|---|---|---|---|

| This compound + Nutlin-3 | Vestibular Schwannoma | Increased cell death rates compared to single agents. nih.gov | p53 activation by Nutlin-3 represses SLC7A11/xCT, sensitizing cells to ferroptosis. nih.govsemanticscholar.org |

| This compound + TR-107 | Colorectal Cancer | Synergistic reduction in cell viability in multiple cell lines. researchgate.net | Downregulation of GPX4, enhancing oxidative stress and ferroptosis induction. researchgate.net |

Combination with Natural Products (e.g., Melatonin, Curcumin)

Combining this compound with natural compounds is another strategy being investigated to improve its therapeutic index and overcome potential resistance.

In the context of oral squamous cell carcinoma, Melatonin has been shown to act synergistically with this compound. nih.govresearchgate.net This combination significantly enhances the levels of reactive oxygen species (ROS) and lipid ROS, leading to increased apoptosis and ferroptosis, while inhibiting autophagy. nih.govresearchgate.netdntb.gov.ua In a mouse xenograft model, the combined treatment markedly reduced tumor size without obvious systemic side effects and significantly increased markers of apoptosis and ferroptosis within the tumor tissue. nih.govresearchgate.net

The interaction between this compound and Curcumin, a polyphenol from turmeric, has yielded more complex results. In some cancer models, such as breast cancer, co-treatment with this compound and Curcumin was found to strongly reduce cancer cell viability, suggesting a synergistic effect. nih.gov This combination enhanced the accumulation of lipid ROS and intracellular iron, key markers of ferroptosis. nih.gov Conversely, other studies, particularly in pancreatic beta cells and pancreatic cancer cells, have reported a protective effect of Curcumin against this compound-induced ferroptosis. nih.govmdpi.com In these contexts, Curcumin was observed to reverse the effects of this compound by suppressing iron accumulation, decreasing lipid peroxidation, and restoring levels of glutathione (GSH) and GPX4. mdpi.commdpi.com These findings suggest that the effect of the this compound-Curcumin combination may be highly context- and cell-type-dependent.

Table 2: Effects of Combining this compound with Natural Products

| Combination | Cancer Model | Key Findings | Mechanism of Interaction |

|---|---|---|---|

| This compound + Melatonin | Oral Squamous Cell Carcinoma | Synergistic anti-tumor effects both in vitro and in vivo. nih.govresearchgate.net | Promotion of ROS leading to increased apoptosis and ferroptosis, and inhibition of autophagy. nih.gov |

| This compound + Curcumin | Breast Cancer | Synergistically reduced cancer cell viability. nih.gov | Enhanced lipid ROS and intracellular Fe2+ levels. nih.gov |

| This compound + Curcumin | Pancreatic Beta Cells / Pancreatic Cancer | Curcumin protected against this compound-induced ferroptosis. nih.govmdpi.com | Reversed GSH depletion, decreased lipid peroxidation, and increased GPX4 levels. mdpi.commdpi.com |